Lumacaftor

CFTR corrector potency comparison EC50

Lumacaftor (VX-809, VRT 826809) is the irreplaceable, first-in-class CFTR corrector that stabilizes the MSD1 fragment of F508del-CFTR at the NBD1:ICL4 interface—a mode of action non-redundant with tezacaftor, elexacaftor, or earlier correctors. Its unique PK (~26 h half-life, 99% plasma binding, CYP3A induction) and benchmark potency (EC₅₀ 0.1 μM FRT, 81 nM HBE) make it essential for F508del correction assays, LC-MS/MS reference standards, and BCS II formulation research. With aqueous insolubility (<0.02 mg/mL) and specific DMSO solubility (~90 mg/mL), reproducible results demand ≥98% purity material with CoA. For labs requiring an unambiguous, narrowly selective CFTR corrector positive control, Lumacaftor remains the definitive choice.

Molecular Formula C24H18F2N2O5
Molecular Weight 452.4 g/mol
CAS No. 936727-05-8
Cat. No. B1684366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumacaftor
CAS936727-05-8
SynonymsVX-809;  VX809;  VX 809;  VRT-826809;  VRT 826809;  VRT826809;  Lumacaftor;  Orkambi; 
Molecular FormulaC24H18F2N2O5
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O
InChIInChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)
InChIKeyUFSKUSARDNFIRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lumacaftor (VX-809, CAS 936727-05-8): Chemical Identity and Core CFTR Corrector Pharmacology for Procurement Decisions


Lumacaftor (VX-809, VRT 826809) is a first-in-class cystic fibrosis transmembrane conductance regulator (CFTR) corrector that acts as a pharmacological chaperone to stabilize the F508del-CFTR protein, thereby improving its folding and trafficking to the cell surface [1]. It is a synthetic small molecule with molecular formula C₂₄H₁₈F₂N₂O₅ and molecular weight 452.41 g/mol [2]. As the active pharmaceutical ingredient in Vertex's Orkambi® (co-formulated with the CFTR potentiator ivacaftor), lumacaftor was the first approved CFTR corrector for the treatment of CF patients homozygous for the F508del mutation [3]. In research and industrial settings, lumacaftor serves as a benchmark CFTR corrector for comparative pharmacology studies and as a reference standard for analytical method development [4].

Why Lumacaftor (CAS 936727-05-8) Cannot Be Casually Substituted with Other CFTR Correctors in Research and Development


Lumacaftor occupies a distinct position within the CFTR corrector pharmacopeia that precludes simple substitution with other in-class molecules such as tezacaftor (VX-661), elexacaftor (VX-445), or earlier correctors like Corr-4a and VRT-325. The key barriers to substitution include: (1) fundamentally different binding sites on the CFTR protein leading to non-redundant mechanisms of action [1]; (2) divergent selectivity profiles—lumacaftor demonstrates specificity for CFTR without affecting hERG, P-gp, or other disease-relevant misfolded proteins, whereas earlier correctors exhibit broader, less selective activity [2]; (3) distinctive pharmacokinetic properties including a ~26-hour half-life and extensive plasma protein binding that differ markedly from next-generation correctors [3]; and (4) unique formulation requirements driven by extremely low aqueous solubility (practically insoluble, 0.02 mg/mL) that necessitate specialized procurement considerations for reproducible experimental outcomes [4]. These compound-specific attributes mean that assay protocols optimized for lumacaftor cannot be directly transferred to other correctors without extensive revalidation, and vice versa.

Quantitative Differentiation of Lumacaftor (VX-809) from Comparator CFTR Correctors: A Head-to-Head Evidence Compendium


Potency Advantage: Lumacaftor Exhibits 79-Fold to 200-Fold Lower EC₅₀ than Early-Generation Corrector VRT-768 in F508del-CFTR Functional Assays

In Fischer rat thyroid (FRT) cells expressing the F508del-CFTR mutant, lumacaftor (VX-809) demonstrates markedly superior potency compared to the earlier investigational corrector VRT-768. Lumacaftor improves F508del-CFTR maturation with an EC₅₀ of 0.1 ± 0.1 μM and enhances chloride transport with an EC₅₀ of 0.5 ± 0.1 μM. In contrast, VRT-768 requires substantially higher concentrations to achieve comparable effects, with EC₅₀ values of 7.9 μM for maturation and 16 μM for chloride transport [1]. This represents an approximately 79-fold difference in potency for maturation correction and a 32-fold difference for functional chloride transport enhancement. Additionally, in primary human bronchial epithelial (HBE) cells homozygous for F508del-CFTR, lumacaftor increases CFTR maturation with an EC₅₀ of 350 nM and enhances chloride secretion with an EC₅₀ of 81 nM, outperforming both Corr-4a and VRT-325 in the same cellular context [2].

CFTR corrector potency comparison EC50 F508del FRT cells

Target Selectivity: Lumacaftor Demonstrates CFTR-Specific Correction Without Off-Target Effects on hERG, P-gp, or Other Misfolded Proteins, Unlike VRT-325 and Corr-4a

A critical differentiation point for lumacaftor in research applications is its narrow selectivity profile relative to earlier CFTR correctors. In comparative profiling studies, lumacaftor exhibited no detectable effect on the cellular processing of the cardiac potassium channel hERG, the multidrug transporter P-glycoprotein (P-gp), or other disease-relevant misfolded proteins including the α1-antitrypsin Z mutant (E342K-α1-AT) and N370S-β-glucosidase [1]. In stark contrast, both VRT-325 and Corr-4a were shown to improve the processing of normal and mutant forms of hERG and P-gp in addition to their effects on CFTR, indicating broader, less specific pharmacological activity [2]. Furthermore, in HEK293 cells transiently expressing wild-type CFTR, lumacaftor—unlike VRT-325—did not influence the total expression or maturation of the wild-type protein, suggesting selective action on the misfolded F508del variant rather than general CFTR stabilization [3].

selectivity profiling off-target activity hERG P-glycoprotein CFTR specificity

Distinct Pharmacokinetic Profile: Lumacaftor Exhibits ~26-Hour Half-Life and High Plasma Protein Binding, Differentiating It from Next-Generation CFTR Modulators

Lumacaftor possesses a pharmacokinetic profile that is fundamentally distinct from other CFTR modulators, with implications for both in vivo experimental design and procurement for analytical reference standards. In patients with cystic fibrosis, lumacaftor demonstrates a terminal half-life of approximately 26 hours, with typical apparent clearance (CL/F) of 2.38 L/hr (29.4% CV) and an apparent volume of distribution of 86.0 L [1]. It is approximately 99% bound to plasma proteins, primarily albumin [2]. Notably, lumacaftor acts as a strong inducer of CYP3A enzymes, which contrasts sharply with ivacaftor (CYP3A substrate) and has meaningful consequences for drug-drug interaction liability and combination therapy design [3]. The pharmacokinetics of lumacaftor also differ substantially from tezacaftor and elexacaftor: for instance, the half-life of ivacaftor when co-administered with lumacaftor is reduced to approximately 9 hours due to CYP3A induction, whereas ivacaftor co-administered with tezacaftor/ivacaftor exhibits a longer half-life of approximately 13-15 hours [4].

pharmacokinetics half-life plasma protein binding CYP induction drug-drug interactions

Mechanistic Differentiation: Lumacaftor Binds at NBD1:ICL4 Interface and Demonstrates Additivity with VRT-325 and Corr-4a, Enabling Combinatorial Correction Strategies

Lumacaftor corrects F508del-CFTR through a distinct molecular mechanism that is non-redundant with other corrector classes, enabling additive or synergistic effects in combinatorial treatment regimens. Biochemical and functional studies have localized the binding site of lumacaftor to the interface between nucleotide-binding domain 1 (NBD1) and intracellular loop 4 (ICL4) of CFTR, where it stabilizes the N-terminal fragment containing membrane-spanning domain 1 (MSD1) [1]. In contrast, the bithiazole corrector Corr-4a and the quinazolinone corrector VRT-325 act through distinct binding sites and mechanisms [2]. Functionally, lumacaftor demonstrates additive effects when combined with either VRT-325 or Corr-4a in F508del-CFTR-expressing cells. Specifically, the combination of VRT-325 and lumacaftor produced additive correction efficacy, with the combination achieving rescue levels not attainable with either compound alone [3]. This additivity is consistent with a model in which lumacaftor binds at the NBD1:ICL4 interface while VRT-325 and Corr-4a act through alternative pathways, supporting the rational design of multi-corrected experimental protocols.

mechanism of action binding site additivity combinatorial correction F508del-CFTR

Biophysical and Solubility Profile: Lumacaftor is Practically Insoluble in Aqueous Media (0.02 mg/mL), Necessitating Specialized Formulation Strategies Not Required for More Soluble CFTR Modulators

Lumacaftor presents a unique biopharmaceutical profile that directly impacts laboratory handling, assay design, and procurement specifications. The compound is practically insoluble in water and aqueous buffers across the physiological pH range (pH 1.0 to pH 8.0), with a measured aqueous solubility of approximately 0.02 mg/mL [1]. It is classified as a BCS Class II compound with low aqueous solubility but high permeability, as assessed by Caco-2 cell monolayer transport studies [2]. This contrasts sharply with other CFTR modulators: ivacaftor exhibits higher aqueous solubility (albeit still limited), while tezacaftor and elexacaftor have distinct solubility profiles enabling different formulation approaches [3]. The extreme insolubility of lumacaftor drives a pronounced food effect—exposure is approximately 2-fold higher when administered with fat-containing food compared to the fasted state [4]. This solubility limitation has spurred the development of specialized complex formulations and nanoparticle technologies to improve dissolution and eliminate the food effect [5].

solubility BCS classification formulation requirements Caco-2 permeability food effect

Clinical Context Differentiation: Lumacaftor/Ivacaftor (Orkambi®) Demonstrates Modest but Statistically Significant FEV₁ Improvement (2.6-4.0%) in Phase 3 Trials, Contrasting with More Efficacious but Later-Generation Combinations

While not a direct in vitro comparator, the clinical performance of lumacaftor-based therapy establishes a critical efficacy baseline that informs compound selection for translational research. In two pivotal Phase 3 trials (TRAFFIC and TRANSPORT) involving 1,108 patients with CF homozygous for the F508del mutation, lumacaftor (400 mg q12h) combined with ivacaftor (250 mg q12h) produced a statistically significant improvement in the absolute change from baseline in percent predicted FEV₁ of 2.6 to 4.0 percentage points compared to placebo at week 24 (p<0.001) [1]. The rate of pulmonary exacerbations was reduced by approximately 30-39% relative to placebo [2]. In comparison, the later-generation triple combination elexacaftor/tezacaftor/ivacaftor (Trikafta®) achieved FEV₁ improvements of approximately 10-14 percentage points in Phase 3 trials [3]. This efficacy differential—lumacaftor/ivacaftor providing modest but clinically meaningful benefit versus triple combination providing robust benefit—contextualizes the role of lumacaftor as a first-generation corrector suitable for research requiring a well-characterized, benchmark reference compound rather than maximum clinical efficacy.

clinical efficacy FEV1 pulmonary exacerbations Phase 3 real-world evidence

Optimal Research and Industrial Procurement Scenarios for Lumacaftor (VX-809, CAS 936727-05-8) Based on Quantified Evidence


As a Benchmark CFTR Corrector in F508del-CFTR Pharmacology Studies

Lumacaftor is the optimal choice for laboratories establishing F508del-CFTR correction assays or validating novel CFTR modulators, owing to its extensively characterized potency (EC₅₀ = 0.1 μM in FRT cells, EC₅₀ = 350 nM/81 nM in HBE cells for maturation/chloride secretion) [1] and its well-documented specificity for CFTR without off-target effects on hERG, P-gp, or other disease-relevant proteins [2]. This combination of high potency and narrow selectivity makes lumacaftor an ideal positive control for screening campaigns, enabling clear discrimination between CFTR-specific correctors and promiscuous trafficking modulators. Procurement of lumacaftor from vendors offering >98% purity with certificates of analysis ensures reproducible benchmarking across experimental replicates and between laboratories.

As a Reference Standard for Bioanalytical Method Development and Pharmacokinetic Studies

Given its extensive clinical pharmacokinetic characterization—terminal half-life of ~26 hours, 99% plasma protein binding, and strong CYP3A induction liability—lumacaftor serves as an essential reference standard for developing and validating LC-MS/MS assays for CFTR modulators in biological matrices [1]. Its high purity requirements (typically >99%) and stability under defined storage conditions (-20°C, protected from light) make it suitable for preparing calibration curves and quality control samples in regulated bioanalytical environments [2]. The compound's distinct PK profile (CL/F = 2.38 L/hr, Vd/F = 86.0 L) also positions it as a valuable internal standard or comparator for preclinical and clinical pharmacology studies of next-generation correctors.

As a Tool Compound for Investigating CFTR Folding, Trafficking, and Endoplasmic Reticulum Quality Control

Lumacaftor's unique mechanism of action—binding at the NBD1:ICL4 interface to stabilize the MSD1 fragment of F508del-CFTR during early biogenesis in the endoplasmic reticulum—makes it an indispensable tool for basic science investigations of CFTR folding, ER quality control, and protein trafficking [1]. Its demonstrated additivity with VRT-325 and Corr-4a [2] enables combinatorial correction studies that dissect the distinct molecular checkpoints governing CFTR biogenesis. Procurement for these applications should prioritize vendors providing detailed solubility data (e.g., DMSO solubility 90 mg/mL, aqueous solubility <1 mg/mL) to guide appropriate stock solution preparation and avoid precipitation artifacts in cell-based assays.

As a Pharmaceutical Reference Material for Formulation and Biopharmaceutics Research

The extreme insolubility of lumacaftor in aqueous media (0.02 mg/mL, practically insoluble across pH 1.0-8.0) combined with its BCS Class II classification (low solubility, high permeability) [1] positions it as an ideal reference compound for formulation scientists developing enabling technologies for poorly water-soluble drugs. Its pronounced food effect (~2-fold increase in exposure with fat-containing food) [2] provides a well-characterized model system for evaluating novel solubilization, complexation, or nanoparticle formulation strategies. Industrial procurement of lumacaftor for formulation research should specify pharmaceutical-grade material with documented particle size distribution and crystallinity to ensure reproducible formulation performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lumacaftor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.